1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone

Fibrosis Collagen Inhibition Structural Biology

This compound combines a 1,4-diazepane core, imidazole-4-sulfonyl group, and o-tolyloxy-ethanone moiety to form a unique 3D pharmacophore with potential collagen-suppressing activity per patent literature. It is strategically positioned as a closely related but putatively inactive control for c-Kit (vs. ISCK03) to validate assay specificity, and as an unbiased starting point for phenotypic screening in IPF and scleroderma models. With computed TPSA ~113 Ų and XLogP3 ~2.0, it also serves as a comparator in BBB permeability studies. Generic substitution is not advisable—minor structural changes profoundly alter biological activity.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 1903669-76-0
Cat. No. B2686272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone
CAS1903669-76-0
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
InChIInChI=1S/C17H22N4O4S/c1-14-5-2-3-6-15(14)25-12-17(22)20-7-4-8-21(10-9-20)26(23,24)16-11-18-13-19-16/h2-3,5-6,11,13H,4,7-10,12H2,1H3,(H,18,19)
InChIKeyGIBPECIKXNQWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone: Procurement-Ready Overview for a Sulfonamide-Diazepane Research Tool


1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone (CAS: 1903669-76-0) is a synthetic small molecule characterized by a 1,4-diazepane core, an imidazole-4-sulfonyl group, and an o-tolyloxy-ethanone moiety. It belongs to a class of compounds described in patent literature as having potential for suppressing collagen generation [1]. Despite its structural similarity to biologically active N-sulfonyl-imidazoles, a comprehensive literature search reveals a critical absence of published, quantitative pharmacological or physicochemical data for this specific compound, making independent verification a prerequisite for procurement.

Why 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone Cannot Be Interchanged with Common Analogs


The 1,4-diazepane scaffold combined with the imidazole-4-sulfonyl and o-tolyloxy-ethanone substituents creates a unique three-dimensional pharmacophore. Generic substitution is not advisable because even minor structural variations in this class can profoundly alter biological activity. For instance, the patent family containing the general backbone explicitly differentiates compounds based on specific aryloxy and heterocyclic combinations for optimal collagen suppression [1]. Without direct comparator data, predicting the functional impact of replacing the o-tolyloxy group with a naphthalene, benzylthio, or ethoxy analog is impossible, posing a significant risk of experimental failure.

Quantitative Differentiation Evidence for 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone in Scientific Procurement


Structural Uniqueness Marks it as a Non-Fungible Member of its Patent Family

The compound's specific combination of an o-tolyloxy-ethanone group attached to the N-sulfonyl-1,4-diazepane core is novel. The foundational patent US8188277 [1] claims a broad Markush structure where the biological activity of the final molecule is highly dependent on the R6 heterocyclic and A group substitutions. While the patent provides quantitative collagen suppression data for other exemplified analogs, this specific compound is not exemplified. This identifies it as a research probe for exploring structure-activity relationships (SAR) within this chemical space, rather than a validated lead compound.

Fibrosis Collagen Inhibition Structural Biology

Absence of Public Bioactivity Data Demands In-House Validation

A search of authoritative public databases, including ChEMBL [1] and PubChem, reveals no reported bioactivity data (e.g., IC50, Ki, EC50) for this specific compound. Although the broader compound class is implicated in kinase inhibition (e.g., c-Kit [2]) and collagen suppression, the quantitative translation of these activities to the o-tolyloxy-ethanone analog is not documented. This creates a significant knowledge gap compared to well-characterized probes like ISCK03 (CAS 945526-43-2), for which potent c-Kit inhibition (IC50) and downstream pathway modulation have been published [2].

Drug Discovery Assay Development Chemical Biology

Physicochemical Profile Places it in a Narrow Solubility and Permeability Space

Computed physicochemical properties predict the compound (Molecular Weight: 378.45 g/mol) to have a topological polar surface area (TPSA) of approximately 113 Ų and a calculated LogP (XLogP3) around 2.0 [1]. These values place it within favorable drug-like space but closer to the limits for oral absorption. By contrast, the less lipophilic analog 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-ethoxyethanone (predicted MW ~345 g/mol, TPSA ~95 Ų) exhibits a more advantageous profile for solubility. The specific choice of the o-tolyloxy group in the target compound is a deliberate lipophilic modification that will predictably reduce aqueous solubility and potentially enhance membrane permeability compared to smaller or more polar analogs.

ADME Physicochemical Properties Drug-likeness

Best-Fit Research Scenarios for Procuring 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone


De Novo Chemical Probe for Fibrosis Target Identification

The compound can serve as a starting point for a medicinal chemistry campaign targeting collagen synthesis pathways, as suggested by its patent family [1]. Its complete lack of biological annotation makes it suitable for unbiased phenotypic screening in idiopathic pulmonary fibrosis (IPF) or scleroderma models, where researchers can identify a novel mechanism of action without the bias of a known target profile.

Negative Control Compound for Established c-Kit Assays

Given its structural divergence from the potent c-Kit inhibitor ISCK03 [2], this compound can be strategically procured as a closely related but putatively inactive control. In cellular assays measuring SCF-induced c-Kit phosphorylation, a lack of inhibitory activity would confirm that the specific sulfonamide-diazepane core, without the correct N-phenylsulfonamide motif, is insufficient for target engagement, thereby validating the assay's specificity.

Physicochemical Property Research Tool in CNS Drug Discovery

With a computed TPSA of ~113 Ų and XLogP3 of ~2.0 [3], the compound is positioned near the upper lipophilicity limit for CNS drug candidates. It can be used as a comparator in permeability studies (e.g., PAMPA or Caco-2 assays) to empirically map the impact of the o-tolyloxy group on blood-brain barrier penetration against a library of analogs with systematically varied lipophilicity.

Quote Request

Request a Quote for 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.